N-(1H-indol-6-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
Description
N-(1H-Indol-6-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a hybrid molecule combining an indole scaffold with a 4-methyl-3-oxo-dihydroquinoxaline moiety linked via a propanamide bridge. The indole group is a privileged structure in medicinal chemistry, often associated with kinase inhibition and receptor modulation, while the quinoxaline core is known for its role in DNA intercalation and antimicrobial activity .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2/c1-24-18-5-3-2-4-15(18)23-16(20(24)26)8-9-19(25)22-14-7-6-13-10-11-21-17(13)12-14/h2-7,10-12,21H,8-9H2,1H3,(H,22,25) |
InChI Key |
WBYAHRARNZSGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (Compound 10-25)
Core Structure :
- Target Compound: Contains a 3-oxo-3,4-dihydroquinoxaline system with a methyl substituent at position 3.
- Analog (10-25): Features a 4-oxo-1,4-dihydroquinoline backbone with a pentyl chain at position 1.
Functional Groups :
Physicochemical Properties :
- Lipophilicity : The adamantyl group in compound 67 enhances lipophilicity (logP ~5.2), whereas the indole in the target compound introduces moderate polarity (estimated logP ~3.8–4.5).
Key Differences :
- Target Selectivity: The indole moiety in the target compound may favor interactions with serotonin receptors or tyrosine kinases, whereas quinoline analogs like 67 are optimized for bacterial DNA gyrase inhibition.
- Metabolic Stability : The adamantyl group in compound 67 improves metabolic resistance but increases hepatotoxicity risks. The target compound’s propanamide linker could enhance renal clearance.
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